molecular formula C18H16N4O3S B11664417 methyl 4-[(E)-(2-{[3-(5-methylthiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoate

methyl 4-[(E)-(2-{[3-(5-methylthiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoate

Cat. No.: B11664417
M. Wt: 368.4 g/mol
InChI Key: ADUGPGWXZIRNHA-VXLYETTFSA-N
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Description

Methyl 4-[(E)-(2-{[3-(5-methylthiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoate is a complex organic compound that features a pyrazole ring, a thiophene ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-(2-{[3-(5-methylthiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 5-methylthiophene-2-carboxylic acid with hydrazine hydrate under reflux conditions to form 3-(5-methylthiophen-2-yl)-1H-pyrazole.

    Acylation: The pyrazole derivative is then acylated using an appropriate acyl chloride to introduce the carbonyl group.

    Condensation: The acylated pyrazole is condensed with methyl 4-formylbenzoate in the presence of a base such as sodium methoxide to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-(2-{[3-(5-methylthiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Methyl 4-[(E)-(2-{[3-(5-methylthiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 4-[(E)-(2-{[3-(5-methylthiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The pyrazole and thiophene rings can engage in π-π stacking interactions, while the carbonyl and ester groups can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methylbenzoate: Lacks the pyrazole and thiophene rings, making it less complex and potentially less bioactive.

    Methyl 4-formylbenzoate: Contains a formyl group instead of the hydrazinylidene linkage, leading to different reactivity and applications.

    3-(5-methylthiophen-2-yl)-1H-pyrazole: Lacks the benzoate ester, which may affect its solubility and bioavailability.

Uniqueness

Methyl 4-[(E)-(2-{[3-(5-methylthiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoate is unique due to its combination of a pyrazole ring, a thiophene ring, and a benzoate ester

Properties

Molecular Formula

C18H16N4O3S

Molecular Weight

368.4 g/mol

IUPAC Name

methyl 4-[(E)-[[5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbonyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C18H16N4O3S/c1-11-3-8-16(26-11)14-9-15(21-20-14)17(23)22-19-10-12-4-6-13(7-5-12)18(24)25-2/h3-10H,1-2H3,(H,20,21)(H,22,23)/b19-10+

InChI Key

ADUGPGWXZIRNHA-VXLYETTFSA-N

Isomeric SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)C(=O)OC

Canonical SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=CC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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